molecular formula C11H15BrClNO2 B6200502 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride CAS No. 2694734-43-3

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride

Cat. No.: B6200502
CAS No.: 2694734-43-3
M. Wt: 308.6
InChI Key:
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Description

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride: is a chemical compound with the molecular formula C11H15BrClNO2. It is a derivative of pentanoic acid, featuring an amino group at the fifth position and a bromophenyl group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride typically involves multiple steps:

    Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.

    Amination: The brominated compound is then subjected to amination to introduce the amino group.

    Pentanoic Acid Formation: The intermediate product is further reacted with pentanoic acid under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide, potassium cyanide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or cyanated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and analytical methods.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    5-amino-5-phenylpentanoic acid: Lacks the bromine atom, resulting in different chemical and biological properties.

    5-amino-5-(4-chlorophenyl)pentanoic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    5-amino-5-(4-fluorophenyl)pentanoic acid:

Uniqueness:

  • The presence of the bromine atom in 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride imparts unique reactivity and interaction profiles compared to its analogs.
  • The combination of the amino and bromophenyl groups provides a versatile scaffold for various chemical transformations and biological studies.

Properties

CAS No.

2694734-43-3

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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